FGF basic (1-24) (human, bovine)

Übersicht

Beschreibung

Fibroblast growth factor basic (1-24) (human, bovine) is a single-chain polypeptide growth factor that plays a significant role in wound healing and is a potent inducer of angiogenesis. It is a heparin-binding growth factor belonging to the fibroblast growth factor family, which shares 35-60% amino acid sequence homology and is highly conserved among species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fibroblast growth factor basic (1-24) can be synthesized using recombinant DNA technology. The gene encoding the fibroblast growth factor basic is inserted into an expression vector, which is then introduced into a host cell such as Escherichia coli or HEK293 cells. The host cells are cultured under conditions that promote the expression of the fibroblast growth factor basic protein. The protein is then purified using techniques such as affinity chromatography .

Industrial Production Methods

In industrial settings, fibroblast growth factor basic is produced using large-scale fermentation processes. The recombinant host cells are grown in bioreactors, and the fibroblast growth factor basic protein is harvested and purified using a series of chromatographic steps to ensure high purity and activity .

Analyse Chemischer Reaktionen

Molecular Composition and Sequence Analysis

Chemical Formula :

Molecular Weight : 2553.8 g/mol

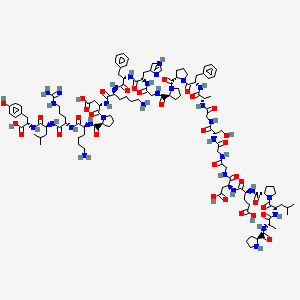

Sequence : PALPEDGGSGAFPPGHFKDPKRLY

Structural Features:

-

Heparin-binding domain : Residues 16–24 (GHFKDPKRLY) are critical for heparin and glycosaminoglycan interactions .

-

Reactive residues :

Stability:

-

Storage : Stable at −20°C for long-term storage; avoid freeze-thaw cycles .

-

Degradation : Susceptible to proteolysis at Asp-Pro (positions 20–21) under acidic conditions .

Post-Translational Modifications (PTMs)

Heparin Binding:

-

The GHFKDPKRLY motif binds heparin via electrostatic interactions, stabilizing the peptide’s tertiary structure .

-

Dissociation constant (KdK_dKd) : ~100 nM for heparin sulfate, comparable to full-length FGF-2 .

Receptor Binding:

-

Lacks the core β-trefoil domain required for FGFR activation, but retains partial affinity for FGFR1 (IC ≈ 1–5 μM) .

Comparative Analysis with Full-Length FGF-2

| Property | FGF Basic (1-24) | Full-Length FGF-2 (146 aa) |

|---|---|---|

| Molecular Weight | 2553.8 Da | 16–34 kDa (isoform-dependent) |

| Phosphorylation Sites | None | Ser-64 (PKC), Thr-112 (PKA) |

| Heparin Binding | Retained (GHFKDPKRLY) | Retained (C-terminal domain) |

| Mitogenic Activity | Absent | ED = 0.1–0.6 ng/mL |

Wissenschaftliche Forschungsanwendungen

Fibroblast growth factor basic has a wide range of scientific research applications, including:

Biology: It is used to study cell proliferation, differentiation, and migration. .

Medicine: Fibroblast growth factor basic is used in wound healing and tissue regeneration studies. .

Industry: It is used in the production of cell culture media and as a supplement in various biotechnological applications

Wirkmechanismus

Fibroblast growth factor basic exerts its effects by binding to high-affinity transmembrane receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to increased cell proliferation, differentiation, and survival . The molecular targets of fibroblast growth factor basic include fibroblast growth factor receptors 1, 2, 3, and 4 .

Vergleich Mit ähnlichen Verbindungen

Fibroblast growth factor basic is similar to other members of the fibroblast growth factor family, such as fibroblast growth factor 1 (acidic fibroblast growth factor) and fibroblast growth factor 2. fibroblast growth factor basic is unique in its higher heparin-binding affinity and its ability to induce angiogenesis more potently . Other similar compounds include fibroblast growth factor 4, fibroblast growth factor 5, and fibroblast growth factor 10, which have different tissue distribution and biological activities .

Biologische Aktivität

Fibroblast Growth Factor Basic (FGF basic), also known as bFGF or FGF-2, is a member of the fibroblast growth factor family, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and tissue repair. This article provides a comprehensive overview of the biological activity of FGF basic (1-24) from both human and bovine sources, highlighting its mechanisms of action, applications in regenerative medicine, and relevant case studies.

Structure and Characteristics

FGF basic is characterized by its heparin-binding properties and a molecular weight ranging from 18 to 34 kDa. The human form consists of 288 amino acids, while the bovine variant has been studied extensively for its structural similarities and functional roles. The protein can exist in multiple isoforms due to different start sites during translation, resulting in varying molecular weights and biological activities .

Table 1: Structural Characteristics of FGF Basic Isoforms

| Isoform | Molecular Weight (kDa) | Amino Acids | Functionality |

|---|---|---|---|

| Human FGF Basic | 34 | 288 | Angiogenesis, wound healing |

| Bovine FGF Basic | 18 | 155 | Mitogenic activity in endothelial cells |

FGF basic exerts its biological effects primarily through binding to fibroblast growth factor receptors (FGFRs), which are receptor tyrosine kinases. This interaction activates several downstream signaling pathways, including:

- RAS/MAPK Pathway : Promotes cell proliferation and survival.

- PI3K/AKT Pathway : Involved in metabolic regulation and cell growth.

- PLCγ Pathway : Modulates intracellular calcium levels and protein kinase C activation .

These pathways collectively facilitate processes such as angiogenesis, wound healing, and tissue regeneration.

Angiogenesis

FGF basic is a potent angiogenic factor. It stimulates the proliferation of endothelial cells and promotes new blood vessel formation. Studies have shown that bFGF is present at elevated levels in acute wounds and plays a significant role in the healing process by enhancing angiogenesis .

Tissue Repair and Regeneration

FGF basic has been utilized in various therapeutic applications for tissue regeneration. It has demonstrated efficacy in promoting the repair of skin, muscle, cartilage, bone, and nerve tissues. For instance:

- Skin Regeneration : FGF basic has been administered directly to wound sites to accelerate healing.

- Bone Healing : In animal models, it has been shown to stimulate osteoblast proliferation and enhance bone repair following fractures .

Case Studies

- Wound Healing : A study investigated the application of recombinant human FGF basic in chronic wound management. Patients treated with FGF showed significantly improved healing rates compared to control groups .

- Cardiovascular Applications : In a clinical trial involving patients with ischemic heart disease, administration of FGF basic led to improved myocardial perfusion and increased exercise tolerance .

Therapeutic Applications

Due to its diverse biological activities, FGF basic is being explored for various therapeutic applications:

- Regenerative Medicine : Used in cell therapies aimed at repairing damaged tissues.

- Cancer Therapy : Investigated for its role in tumor growth and metastasis due to its proliferative effects on both normal and cancer cells .

- Gene Therapy : FGF basic is being evaluated as a vector for gene delivery systems targeting specific tissues.

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H173N31O33/c1-64(2)49-78(107(171)145-85(117(181)182)53-70-35-37-72(151)38-36-70)139-104(168)76(30-18-44-125-118(121)122)135-103(167)75(28-14-16-42-120)137-111(175)88-32-21-46-147(88)115(179)84(56-97(160)161)144-105(169)74(27-13-15-41-119)136-108(172)79(51-68-23-9-7-10-24-68)140-109(173)80(54-71-57-123-63-130-71)133-94(155)61-129-110(174)87-31-19-47-148(87)116(180)90-34-22-48-149(90)114(178)83(52-69-25-11-8-12-26-69)143-98(162)66(5)131-92(153)60-128-101(165)86(62-150)134-93(154)59-126-91(152)58-127-100(164)81(55-96(158)159)141-106(170)77(39-40-95(156)157)138-112(176)89-33-20-45-146(89)113(177)82(50-65(3)4)142-99(163)67(6)132-102(166)73-29-17-43-124-73/h7-12,23-26,35-38,57,63-67,73-90,124,150-151H,13-22,27-34,39-56,58-62,119-120H2,1-6H3,(H,123,130)(H,126,152)(H,127,164)(H,128,165)(H,129,174)(H,131,153)(H,132,166)(H,133,155)(H,134,154)(H,135,167)(H,136,172)(H,137,175)(H,138,176)(H,139,168)(H,140,173)(H,141,170)(H,142,163)(H,143,162)(H,144,169)(H,145,171)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,121,122,125)/t66-,67-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFTYXKQUONNFY-NQXPEFQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]9CCCN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H173N31O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2553.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.